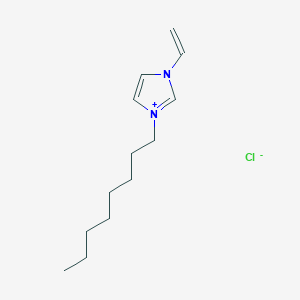

1-Octyl-3-vinylimidazolium chloride

Description

Significance of Vinyl-Functionalized Imidazolium (B1220033) Monomers in Polymer Science

The introduction of a vinyl group onto the imidazolium cation creates a monomer that can undergo polymerization, leading to the formation of poly(ionic liquid)s. nih.gov This functionalization is a critical bridge between the fields of ionic liquids and polymer science. The resulting polymers, known as poly(ionic liquid)s (PILs), combine the desirable properties of ionic liquids with the mechanical strength and processability of polymers. sciengine.comresearchgate.net

The ability to polymerize these vinyl-functionalized monomers allows for the creation of a diverse range of materials, including hydrogels, coatings, and conductive polymers. nih.gov The properties of these materials can be finely tuned by altering the structure of the monomer, such as the length of the alkyl chain on the imidazolium ring and the nature of the counter-anion. nih.govresearchgate.net For instance, increasing the length of the alkyl side chain can decrease the thermal stability of the resulting polymer. nih.gov

Overview of Poly(ionic liquid)s as Advanced Functional Materials

Poly(ionic liquid)s (PILs) are a unique class of polyelectrolytes where each repeating unit contains an ionic liquid species. researchgate.net This structure imparts a combination of properties from both ionic liquids and polymers, such as high thermal and mechanical stability, tunable solubility, and ionic conductivity. bohrium.comsciengine.comrsc.org These characteristics make PILs highly attractive for a wide array of applications in materials science.

PILs are being explored for their potential in energy devices, smart responsive materials, and biomedical applications. bohrium.comsciengine.com Their versatility stems from the vast number of possible combinations of cations and anions, allowing for the fine-tuning of their physicochemical properties. rsc.org For example, PILs are used as electrolytes in batteries and supercapacitors, as permselective membranes for separations, and as precursors for functional carbon materials. nih.govresearchgate.netrsc.org The architecture of PILs can be readily redesigned, and their properties can be further modified through post-polymerization techniques or in situ ion-exchange, highlighting their promise as a platform for developing next-generation materials. researchgate.net

The polymerization of vinylimidazolium ionic liquids offers a route to create free-standing membranes with adjustable thickness and properties. nih.gov Research has shown that by varying the alkyl side chains of the vinylimidazolium monomer, characteristics like membrane flux and mechanical properties can be controlled. nih.gov

| Property | Description | Source |

| Ionic Conductivity | The ability to conduct ions, crucial for electrochemical applications. | sciengine.com |

| Thermal Stability | The capacity to withstand high temperatures without degrading. | researchgate.net |

| Mechanical Properties | The strength, durability, and processability inherited from the polymer backbone. | sciengine.comresearchgate.net |

| Tunability | The ability to modify properties by changing the cation, anion, or polymer structure. | researchgate.netrsc.org |

The electrochemical behavior of vinylalkylimidazolium-based PILs has been studied for applications such as corrosion inhibition. These PILs can act as mixed-type inhibitors, with their effectiveness being dependent on the concentration and the specific structure of the polymer. acs.org

| PIL Example | Maximum Inhibition Efficiency (IEmax) | Concentration for IEmax |

| poly[VIMC4][Im] | 77% | 175 ppm |

| poly[VIMC2][Br] | 84% | 175 ppm |

| poly[VIMC4][Br] | 85% | 175 ppm |

Data from a study on API 5L X60 steel in 1 M H₂SO₄. acs.org

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H23ClN2 |

|---|---|

Molecular Weight |

242.79 g/mol |

IUPAC Name |

1-ethenyl-3-octylimidazol-3-ium;chloride |

InChI |

InChI=1S/C13H23N2.ClH/c1-3-5-6-7-8-9-10-15-12-11-14(4-2)13-15;/h4,11-13H,2-3,5-10H2,1H3;1H/q+1;/p-1 |

InChI Key |

BUSSGRLEKMJUGG-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[N+]1=CN(C=C1)C=C.[Cl-] |

Origin of Product |

United States |

Synthesis Methodologies for 1 Octyl 3 Vinylimidazolium Chloride Monomer

Quaternization Reaction Strategies for 1-Octyl-3-vinylimidazolium Chloride

The core of synthesizing this compound lies in the quaternization of 1-vinylimidazole (B27976). This reaction involves the alkylation of the nitrogen atom at the 3-position of the imidazole (B134444) ring with an octyl group, resulting in the formation of the desired imidazolium (B1220033) salt. The choice of the alkylating agent and reaction conditions significantly influences the reaction's efficiency and yield. For the synthesis of the chloride salt, a two-step process is often implied, where an initial quaternization with an octyl halide (like bromide or iodide) is followed by an anion exchange to yield the chloride. Alternatively, direct quaternization using an octylating agent with a chloride leaving group can be employed.

Conventional Thermal Methods for Imidazolium Salt Formation

Conventional thermal synthesis is a widely practiced approach for the quaternization of imidazoles. This method typically involves heating a mixture of 1-vinylimidazole and an octylating agent, such as 1-chlorooctane (B87089) or 1-bromooctane, often in a solvent. The reaction temperature and duration are critical parameters that are optimized to ensure complete reaction and minimize side product formation.

The synthesis of related vinylimidazolium halides has been reported using this approach. For instance, the quaternization of 1-vinylimidazole with various n-alkyl iodides has been successfully carried out in ethyl acetate (B1210297) at room temperature, with reaction times extending up to 48 hours. researchgate.net In some cases, heating the reaction mixture can accelerate the process. For example, the synthesis of 1-vinyl-3-decylimidazolium bromide was achieved by stirring 1-vinylimidazole and decyl bromide at 70 °C for 24 hours. rsc.org

Table 1: Conventional Thermal Synthesis of Vinylimidazolium Halides

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Reference |

|---|---|---|---|---|---|---|

| 1-Vinylimidazole | n-Dodecyl iodide | Ethyl acetate | Room Temp. | 48 | 3-n-Dodecyl-1-vinylimidazolium iodide | researchgate.net |

| 1-Vinylimidazole | Decyl bromide | None | 70 | 24 | 1-Vinyl-3-decylimidazolium bromide | rsc.org |

| N-methylimidazole | Ethylbromide | None (Reflux) | 40 | 3 | 1-Ethyl-3-methylimidazolium bromide | acs.org |

| N-methylimidazole | Pentylbromide | None (Reflux) | 60 | 5 | 1-Pentyl-3-methylimidazolium bromide | acs.org |

Ultrasound-Assisted Quaternization Approaches for Enhanced Synthesis

To improve reaction times and yields, ultrasound-assisted synthesis has emerged as a powerful alternative to conventional heating. researchgate.net Sonication can promote the reaction by creating localized high-pressure and high-temperature zones, leading to enhanced mass transfer and faster reaction rates. researchgate.net This method is often considered a greener approach due to reduced energy consumption and potentially solvent-free conditions. researchgate.net

The synthesis of poly(1-hexyl-3-vinyl imidazolium bromide) has been reported via a sonochemical solventless reaction, highlighting the utility of ultrasound in preparing the monomeric ionic liquid. researchgate.net Research has shown that ultrasound irradiation can significantly shorten the reaction time for the quaternization of 1-vinylimidazole with octyl bromide. researchgate.net This method has been demonstrated to be efficient for the synthesis of various imidazolium salts, often resulting in higher yields and purity compared to thermal methods. researchgate.net

Table 2: Comparison of Synthesis Methods for Imidazolium Salts

| Synthesis Method | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Ultrasound-Assisted | 1-Vinylimidazole, Octyl bromide | Ultrasound irradiation, Free of dispersant | Short | High | researchgate.net |

| Conventional Heating | 1-Vinylimidazole, Octyl bromide | Conventional heating | Longer | Lower | researchgate.net |

| Ultrasound-Assisted | Primary amine, Alkyl/phenyl sulfonyl chloride, Allyl bromide | Sonication | 15–20 min | Good to excellent | youtube.com |

| Conventional Stirring | Primary amine, Alkyl/phenyl sulfonyl chloride, Allyl bromide | Stirring | 6–10 h | Good to excellent | youtube.com |

Synthetic Routes to Related Vinylimidazolium Chloride Analogs

The synthesis of various analogs of this compound provides valuable insights into the versatility of the quaternization reaction. By varying the alkyl chain length and the counter-anion, a wide range of vinylimidazolium salts with tailored properties can be prepared. For example, a homologous series of 3-n-alkyl-1-vinylimidazolium iodides has been synthesized by reacting 1-vinylimidazole with different n-alkyl iodides. researchgate.netumich.edu

The preparation of 3-methyl-1-vinylimidazolium chloride has been achieved by quaternizing N-vinylimidazoles with methyl chloride in an aqueous solution. google.com This highlights the use of gaseous alkylating agents and water as a solvent. Furthermore, dicationic crosslinking agents have been prepared through similar quaternization reactions using diiodoalkanes. researchgate.netumich.edu The synthesis of these analogs often follows similar principles to that of this compound, with adjustments in reaction conditions based on the specific reactants.

Purification Techniques for Monomeric this compound

The purification of the newly synthesized monomer is a crucial step to remove unreacted starting materials, solvents, and any by-products, as impurities can affect subsequent polymerization reactions. Common purification methods for ionic liquids are applicable to this compound.

A widely used technique is washing with a suitable solvent in which the ionic liquid is insoluble. Diethyl ether and ethyl acetate are frequently used to wash the crude product and remove non-polar impurities and unreacted starting materials. researchgate.netrsc.org For instance, after synthesis, the resulting ionic liquid solution can be thoroughly washed with ethyl acetate and then dried. rsc.org

Recrystallization is another effective method for purifying solid ionic liquids. The crude product is dissolved in a minimal amount of a suitable solvent at an elevated temperature, and then allowed to cool slowly, leading to the formation of pure crystals. For example, 3-methyl-1-vinylimidazolium methylsulfate (B1228091) has been recrystallized from n-propanol. umich.edu

In cases where the initial synthesis yields a halide other than chloride (e.g., bromide or iodide), an anion exchange step is necessary. This can be achieved using an anion exchange resin. rsc.org The imidazolium halide is passed through a column packed with a resin loaded with chloride ions, resulting in the desired this compound. This method provides a clean and efficient way to obtain the target compound with high purity. rsc.org

Polymerization Principles and Techniques for 1 Octyl 3 Vinylimidazolium Chloride

Free Radical Polymerization of 1-Octyl-3-vinylimidazolium Chloride

Conventional free radical polymerization (FRP) is a common and straightforward method for synthesizing polyvinylimidazolium salts. umich.edu This technique involves the generation of free radicals by an initiator, which then propagate by adding to monomer units.

Initiator Systems and Reaction Conditions for Homopolymerization

The homopolymerization of cationic vinyl monomers like this compound is frequently carried out in aqueous solutions using water-soluble free radical initiators. umich.edu A common initiator for this purpose is 4,4'-azobis(4-cyanovaleric acid) (ACVA), which decomposes upon heating to generate the necessary radicals to start the polymerization chain reaction. umich.edu

The reaction conditions typically involve dissolving the monomer in water at a specific concentration, adding the initiator, and heating the solution to a temperature that ensures the efficient decomposition of the initiator, often around 70-85°C. researchgate.net For instance, polymerization reactions have been conducted with total monomer concentrations of 0.45 M in water. umich.edu The choice of initiator and temperature is critical; for example, azo initiators like AIBN (Azobisisobutyronitrile) are also widely used in free-radical polymerization, typically at temperatures around 80°C. github.io

Table 1: Typical Initiators for Free Radical Polymerization of Vinylimidazolium Salts

| Initiator Name | Abbreviation | Typical Solvent |

| 4,4'-azobis(4-cyanovaleric acid) | ACVA | Water |

| Azobisisobutyronitrile | AIBN | Organic Solvents, Ionic Liquids |

This table summarizes common initiators used in the free radical polymerization of vinylimidazolium-based monomers.

Influence of Solvent Systems on Polymerization Kinetics

The choice of solvent can have a profound impact on the kinetics of polymerization reactions involving ionic liquid monomers. rsc.orgresearchgate.net While this compound is often polymerized in water due to its solubility, the use of different solvents can alter the reaction rate significantly. umich.edu

In related systems, such as the cobalt-mediated radical polymerization of 1-vinyl-3-ethylimidazolium bromide, substituting methanol (B129727) with dimethylformamide (DMF) as the solvent leads to a dramatically faster polymerization process. researchgate.net For example, approximately 80% monomer conversion was achieved in 30 minutes in DMF, compared to 10 hours in methanol under similar conditions. researchgate.net This acceleration is attributed to the different interactions between the solvent and the reacting species. Generally, the rate of SN2 reactions, which are mechanistically related to the monomer synthesis and can influence polymerization, is known to increase with solvent "polarity". rsc.org However, a more nuanced understanding requires multi-parameter solvent descriptors to predict these effects accurately. rsc.org The influence of a solvent is particularly strong when hydrogen bonding can occur between the solvent and the monomer, which can affect the monomer's reactivity. mdpi.com

Role of pH in Quaternized Vinylimidazole Polymerization

The pH of the reaction medium plays a crucial role in the polymerization of vinylimidazole-based monomers, particularly the non-quaternized precursor, N-vinylimidazole (NVI). researchgate.net For NVI, the polymerization rate is extremely slow at its natural pH of around 9. researchgate.net However, lowering the pH significantly increases the reaction rate. researchgate.net This effect is due to the protonation of the imidazole (B134444) ring.

When the vinylimidazole is quaternized, as in this compound, the positive charge is permanent, and the monomer is less susceptible to the pH-dependent side reactions that affect its non-quaternized counterpart. researchgate.netnih.gov At a pH of 1, the polymerization rate of NVI, which is fully protonated at this acidity, becomes comparable to that of a quaternized vinylimidazole (QVI). researchgate.net This indicates that the quaternized nature of monomers like this compound inherently provides an environment conducive to more efficient polymerization by preventing certain side reactions. The presence of charges on the polymer backbone makes these macromolecules sensitive to their external environment, including solvent polarity and pH. nih.gov

Mechanistic Aspects of Degradative Radical Addition

A key challenge in the free-radical polymerization of N-vinylimidazole (NVI) is the occurrence of degradative radical addition to the monomer. researchgate.net This side reaction is responsible for the very slow polymerization rates observed at neutral or basic pH. researchgate.net The mechanism involves the abstraction of a proton from the C-2 position of the imidazole ring by a propagating radical. This creates a new, less reactive radical on the imidazole ring, which is less capable of continuing the polymer chain, thus slowing down or "degrading" the polymerization process.

Lowering the pH hinders this degradative pathway. researchgate.net By protonating the imidazole ring, the C-2 position becomes less susceptible to radical attack, allowing for conventional chain propagation to proceed more efficiently. researchgate.net In the case of this compound, the C-2 position is part of a permanently cationic imidazolium (B1220033) ring, which inherently protects it from this type of degradative addition. This structural feature is a significant advantage for achieving efficient polymerization compared to its non-quaternized precursors. researchgate.net

Controlled Radical Polymerization (CRP) Strategies for this compound

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled radical polymerization (CRP) techniques have been applied to vinylimidazolium monomers. researchgate.net These methods, also known as reversible deactivation radical polymerization (RDRP), allow for the synthesis of well-defined polymers with predetermined molecular weights and narrow dispersities. researchgate.net

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a versatile and powerful CRP technique that has been successfully employed for the polymerization of vinylimidazolium-based ionic liquid monomers. researchgate.netrsc.org The RAFT process allows for excellent control over the polymer architecture by using a chain transfer agent (CTA), typically a thiocarbonylthio compound.

The mechanism involves a rapid equilibrium between active, propagating radicals and dormant polymer chains. This allows the polymer chains to grow simultaneously and at a similar rate, resulting in polymers with low polydispersity indices (PDI). Photo-induced RAFT (photo-RAFT) polymerization has emerged as a particularly effective method, allowing for polymerization under ambient conditions in aqueous media. rsc.org For example, using sodium pyruvate (B1213749) as a biocompatible photoinitiator under UV or visible light irradiation enables the rapid polymerization of hydrophilic monomers without the need for rigorous deoxygenation or removal of monomer inhibitors. rsc.org This approach is highly suitable for synthesizing well-defined homopolymers and block copolymers from monomers like this compound. researchgate.net

Table 2: Comparison of Polymerization Techniques for Vinylimidazolium Salts

| Feature | Free Radical Polymerization (FRP) | Reversible Addition-Fragmentation Chain Transfer (RAFT) |

| Control over MW | Poor | Excellent |

| Polydispersity (PDI) | Broad (>1.5) | Narrow (typically <1.3) |

| Mechanism | Uncontrolled chain growth | Reversible deactivation of propagating chains |

| Key Reagent | Initiator (e.g., ACVA, AIBN) | Initiator + RAFT Agent (CTA) |

| Polymer Architecture | Simple homopolymers | Complex architectures (block, star, etc.) possible |

This table provides a comparative overview of FRP and RAFT polymerization methods for vinylimidazolium monomers.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used CRP method for synthesizing well-defined polymers. iarjset.com The mechanism involves a reversible deactivation process where a transition metal complex, typically copper-based, catalyzes the reversible transfer of a halogen atom between the catalyst and the growing polymer chain. This process maintains a low concentration of active radical species, thereby minimizing termination reactions and allowing for controlled chain growth. iarjset.comresearchgate.net

For the polymerization of ionic liquid monomers like this compound, the choice of solvent, ligand, and the nature of the counter-ion are critical factors that influence the polymerization kinetics and control. researchgate.net While specific studies on the ATRP of this compound are not extensively documented, research on analogous vinylimidazolium salts provides valuable insights. For instance, the ATRP of other vinylimidazolium-based ionic liquid monomers has been successfully achieved, yielding polymers with controlled molecular weights and low polydispersity. researchgate.net The presence of the imidazolium salt can, however, influence the catalyst activity and the solubility of the components, necessitating careful optimization of the reaction conditions.

A significant advancement in ATRP is the development of techniques like Activators Re-generated by Electron Transfer (ARGET) ATRP, which allows for the use of ppm levels of the copper catalyst. This is particularly advantageous for applications where metal contamination is a concern. The successful ARGET ATRP of a vinylbenzyl-functionalized imidazolium ionic liquid monomer has been demonstrated, achieving well-defined polymers with low catalyst concentrations. researchgate.net

| Parameter | Observation for Vinylimidazolium ATRP | Reference |

| Catalyst System | Typically Cu(I)X/Ligand (e.g., CuBr/PMDETA or TPMA) | researchgate.net |

| Control | Good control over molecular weight and low polydispersity (Mw/Mn < 1.5) achievable. | researchgate.net |

| Challenges | Potential for catalyst poisoning by the monomer and influence of the counter-ion on polymerization kinetics. | researchgate.net |

| Advanced Techniques | ARGET ATRP enables polymerization with significantly reduced catalyst concentrations. | researchgate.net |

This table presents generalized findings for the ATRP of vinylimidazolium-based ionic liquid monomers as a proxy for this compound.

Organometallic-Mediated Radical Polymerization (OMRP)

Organometallic-Mediated Radical Polymerization (OMRP) is another powerful CRP technique that has been explored for the polymerization of "less activated" monomers, a category that can include vinylimidazolium salts. OMRP utilizes organometallic complexes, often based on cobalt, to reversibly terminate the growing polymer chains. This reversible termination process effectively controls the radical concentration and allows for the synthesis of polymers with defined characteristics.

The application of OMRP to N-vinylimidazolium ionic liquid monomers has been noted as an efficient method for achieving controlled homopolymerization and copolymerization. The high reactivity of these monomers can be effectively managed by the reversible termination mechanism of OMRP. While specific data for this compound is limited, the general success of OMRP for this class of monomers suggests its potential for producing well-defined poly(OVICl).

Nitroxide-Mediated Polymerization (NMP) Approaches

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that employs stable nitroxide radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to reversibly trap the growing polymer chains. This reversible capping minimizes irreversible termination reactions, leading to controlled polymerization.

The application of NMP for the synthesis of poly(ionic liquid)s has been investigated. For example, statistical and block copolymers of an ionic liquid monomer, 1-(4-vinylbenzyl)-3-butylimidazolium bis(trifluoromethylsulfonyl)imide, with methyl methacrylate (B99206) have been synthesized via NMP. acs.org This demonstrates the feasibility of using NMP to create well-defined architectures containing polymerized ionic liquid segments. However, the direct NMP of N-vinylimidazolium salts can be challenging due to the high reactivity of the monomers and potential side reactions at the elevated temperatures often required for NMP.

Recent developments in NMP, such as the use of new nitroxides and initiating systems, may offer pathways to overcome these challenges and enable the controlled polymerization of monomers like this compound.

Kinetic Features and Control Mechanisms in Vinylimidazolium CRP

The kinetics of controlled radical polymerization of vinylimidazolium salts exhibit several key features. A linear increase in the number-average molecular weight (Mn) with monomer conversion is a hallmark of a controlled polymerization process. acs.org This indicates that all polymer chains are initiated at the beginning of the reaction and grow at a similar rate. Pseudo-first-order kinetics, where the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]0/[M]t)) is linear with time, is another characteristic feature.

The control mechanism in CRP relies on establishing a dynamic equilibrium between a low concentration of active propagating radicals and a high concentration of dormant species. iarjset.com This equilibrium significantly reduces the rate of bimolecular termination reactions, which are detrimental to control. The effectiveness of this control is often quantified by the polydispersity index (PDI), with values close to 1.0 indicating a narrow molecular weight distribution and a well-controlled polymerization. For the RAFT polymerization of N-vinylimidazolium salts, PDI values below 1.4 have been achieved. acs.org

Factors influencing the kinetics and control include the choice of CRP agent (in RAFT), catalyst (in ATRP and OMRP), initiator, solvent, and temperature. For instance, in the RAFT polymerization of N-vinylimidazolium salts, xanthate-type chain transfer agents have proven effective. acs.org

| Kinetic Feature | Description | Significance in Vinylimidazolium CRP |

| Linear Mn vs. Conversion | The number-average molecular weight increases linearly as the monomer is consumed. | Indicates a constant number of growing chains and controlled chain growth. acs.org |

| Pseudo-First-Order Kinetics | The rate of polymerization is first order with respect to the monomer concentration. | Suggests a constant concentration of active radical species. |

| Low Polydispersity Index (PDI) | The ratio of weight-average molecular weight to number-average molecular weight (Mw/Mn) is close to 1. | Demonstrates a narrow molecular weight distribution, a key feature of controlled polymerization. acs.org |

This table summarizes the key kinetic features and their significance in the controlled radical polymerization of vinylimidazolium salts.

Copolymerization Strategies Involving this compound

Copolymerization of this compound with other monomers is a powerful strategy to create materials with tailored properties, combining the unique characteristics of the ionic liquid monomer with those of the comonomer.

Statistical and Alternating Copolymerization Approaches

Statistical copolymerization involves the random incorporation of two or more monomers into the polymer chain. The composition and distribution of the monomer units along the chain are governed by their respective reactivity ratios. The copolymerization of ionic liquid monomers with conventional monomers like methyl methacrylate (MMA) and styrene (B11656) has been explored. For example, statistical copolymers of a vinylbenzyl-functionalized imidazolium ionic liquid with MMA have been synthesized via NMP. acs.org

Alternating copolymerization, where the monomers are incorporated in a regular alternating sequence, is less common for vinylimidazolium salts but can be achieved under specific conditions or with specific comonomer pairs that exhibit a strong tendency for cross-propagation.

The use of ionic liquids as the reaction medium can also influence the copolymerization behavior of monomers. nih.gov

Synthesis of Block Copolymers with Poly(this compound) Segments

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing a poly(ionic liquid) segment, such as poly(this compound), allows for the creation of materials with unique self-assembly behaviors and properties.

Controlled radical polymerization techniques are instrumental in synthesizing well-defined block copolymers. A common strategy involves the synthesis of a macroinitiator or a macro-chain transfer agent from one monomer, which is then used to initiate the polymerization of the second monomer. For instance, thermoresponsive ionic liquid block copolymers have been synthesized by using a dithiocarbonate-terminated poly(N-isopropylacrylamide) as a macro-chain-transfer agent for the RAFT polymerization of N-vinylimidazolium salts. acs.org This approach allows for the creation of diblock copolymers with distinct hydrophilic and ionic liquid segments.

The synthesis of block copolymers containing poly(ionic liquid)s has been shown to be advantageous for applications such as ion-conductive materials, where the microphase separation of the ionic blocks can create dedicated pathways for ion transport. acs.org

| Block Copolymer Synthesis Strategy | Description | Example with Vinylimidazolium Salts |

| Macroinitiator Approach | A polymer chain with an active initiating site is used to start the polymerization of a second monomer. | An ATRP macroinitiator can be used to grow a poly(vinylimidazolium) block. |

| Macro-CTA Approach (RAFT) | A polymer chain terminated with a chain transfer agent is used to mediate the polymerization of a second monomer. | A poly(N-isopropylacrylamide)-CTA is used to synthesize a block copolymer with a poly(vinylimidazolium) segment. acs.org |

| Sequential Monomer Addition | After the polymerization of the first monomer is complete, the second monomer is added to the reaction mixture to form the second block. | This is a common strategy in living polymerizations like anionic or controlled radical polymerization. mdpi.com |

This table outlines common strategies for synthesizing block copolymers containing poly(vinylimidazolium chloride) segments.

Graft Copolymer Architectures Utilizing this compound

Graft copolymers are a class of branched polymers where side chains of one type of polymer are attached to a main polymer backbone of a different type. This architecture allows for the combination of distinct properties from each polymer segment into a single material. The synthesis of graft copolymers involving this compound can be achieved through several strategic approaches, primarily categorized as "grafting-from," "grafting-onto," and "grafting-through" methods. nih.gov

The "grafting-from" technique involves the polymerization of vinylimidazolium monomers from initiation sites that have been previously introduced onto a polymer backbone. nih.gov A common method to achieve this is through atom transfer radical polymerization (ATRP), a type of controlled radical polymerization. For instance, a polymer backbone can be functionalized with initiator groups, such as chloroacetate, which can then initiate the polymerization of this compound in the presence of a suitable catalyst system (e.g., a copper complex). nih.gov This method allows for good control over the length and density of the grafted PIL chains. nih.gov

The "grafting-onto" approach involves attaching pre-synthesized poly(this compound) chains to a functionalized polymer backbone. nih.gov This is often accomplished using "click chemistry," a set of highly efficient and specific reactions. nih.gov For example, a polymer backbone can be modified to contain azide (B81097) groups, while the poly(this compound) chains are synthesized with a terminal alkyne group. The subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction efficiently links the two polymer chains together. nih.gov

The "grafting-through" method utilizes a macromonomer approach, where a poly(this compound) chain with a polymerizable end group is copolymerized with other monomers to form the graft copolymer. nih.gov

A study on the synthesis of graft copolymers from a p-aminosalicylate functionalized monomeric choline (B1196258) ionic liquid provides a relevant example of the "grafting-from" approach using ATRP. In this research, a multifunctional macroinitiator was used to control the density of the grafted side chains, and the length of these chains was determined by the monomer conversion. nih.gov The following table summarizes the characteristics of graft copolymers synthesized via ATRP, illustrating the control over the polymer architecture.

Table 1: Characteristics of Graft Copolymers Synthesized via ATRP

| Copolymer | Monomer to Initiator Ratio | Ionic Unit Content (mol%) | Degree of Polymerization of Side Chains | Grafting Density (%) |

|---|---|---|---|---|

| Copolymer A | 100:1 | 25 | 50 | 18 |

| Copolymer B | 200:1 | 50 | 75 | 18 |

| Copolymer C | 100:1 | 25 | 45 | 46 |

| Copolymer D | 200:1 | 50 | 80 | 46 |

Crosslinking Agents and Network Formation in Poly(ionic liquid)s

Crosslinking is a crucial strategy for transforming linear poly(this compound) into robust, three-dimensional networks, often referred to as poly(ionic liquid) hydrogels or ionogels. These crosslinked materials exhibit enhanced mechanical stability and can be designed to be responsive to external stimuli.

The formation of these networks is typically achieved by copolymerizing this compound with a multifunctional crosslinking agent. These agents possess two or more reactive groups that can participate in the polymerization process, effectively linking multiple polymer chains together. The choice of crosslinking agent and its concentration significantly influences the properties of the resulting network, such as swelling behavior, mechanical strength, and ionic conductivity. mdpi.com

One common approach is the use of difunctional monomers, such as those containing two vinyl groups. For instance, divinylbenzene (B73037) or ethylene (B1197577) glycol dimethacrylate can be copolymerized with this compound in a free radical polymerization to form a crosslinked network.

More sophisticated crosslinking agents can also be employed, including difunctional ionic liquids. These are molecules that contain two polymerizable groups, often vinylimidazolium cations themselves, connected by a linker. The use of such crosslinkers can enhance the ionic character and conductivity of the resulting network. The flexibility and length of the crosslinking agent's chain can also impact the mechanical properties of the final material. mdpi.commdpi.com For example, longer, more flexible crosslinkers may lead to softer, more elastic networks, while shorter, rigid crosslinkers can produce more brittle materials. mdpi.com

A study on the effects of cross-linking agents on the mechanical properties of poly(methyl methacrylate) resin demonstrated that the concentration of the cross-linking agent is a critical parameter. mdpi.com While the addition of a crosslinker can improve properties up to a certain point, higher concentrations can sometimes lead to a decrease in tensile strength and impact resistance. mdpi.com The table below illustrates the effect of crosslinker concentration on the mechanical properties of a polymer network.

Table 2: Effect of Crosslinker Concentration on Mechanical Properties

| Crosslinker Concentration (vol%) | Flexural Strength (MPa) | Impact Strength (kJ/m²) | Surface Hardness (Vickers) |

|---|---|---|---|

| 0 | 95 | 8.5 | 22 |

| 5 | 105 | 9.2 | 24 |

| 10 | 110 | 9.8 | 25 |

| 15 | 108 | 9.5 | 24 |

| 20 | 98 | 8.7 | 23 |

Furthermore, research on vinyl-functionalized poly(imidazolium)s has shown that reactive polymers containing cross-linkable side groups can be synthesized. researchgate.net These "curable" poly(ionic liquid)s can then be crosslinked in a subsequent step, offering another route to network formation. researchgate.net

Advanced Polymerization Techniques for this compound

Beyond conventional polymerization methods, advanced techniques can offer unique advantages in terms of reaction efficiency, material morphology, and energy consumption for the synthesis of poly(this compound).

Ultrasound-assisted polymerization has emerged as a green and efficient method for synthesizing polymers. The application of ultrasonic irradiation to a polymerization mixture can lead to the formation and collapse of cavitation bubbles, which generate localized high temperatures and pressures. This phenomenon can accelerate the decomposition of initiators and enhance the rate of polymerization.

A study on the ultrasound-induced synthesis of poly(3-octyl-1-vinylimidazolium bromide), a close structural analog of the chloride salt, demonstrated a significant increase in polymerization rate compared to conventional heating methods. researchgate.net The polymerization was carried out in an aqueous medium using a water-soluble free radical initiator. researchgate.net Notably, this method also influenced the morphology of the resulting polymer, leading to the formation of self-assembled nanospherical particles. researchgate.net This suggests that ultrasound can not only enhance reaction kinetics but also provide a degree of control over the final material's structure at the nanoscale.

Frontal polymerization is a self-propagating reaction where a localized reaction zone, or "front," moves through a monomer mixture. This technique is characterized by its speed and energy efficiency, as the heat generated by the exothermic polymerization reaction sustains the propagation of the front.

While direct studies on the frontal polymerization of this compound are limited, research on other ionic liquid monomers provides valuable insights. It has been shown that monofunctional ionic liquid monomers with high molecular weights may not support frontal polymerization on their own. However, the addition of a more reactive, lower molecular weight comonomer or a crosslinking agent can enable a self-sustaining front to form. Difunctional ionic liquid monomers, due to their lower molecular weight per double bond and higher polymerization rate, are more likely to undergo frontal polymerization.

The velocity of the polymerization front is influenced by factors such as the type and concentration of the initiator and the presence of any comonomers or crosslinkers. The properties of the polymers produced via frontal polymerization are often comparable to those prepared by conventional batch methods.

Impact of Counterions and Ionic Environment on Polymerization Mechanisms

In radical polymerization, the interaction between the growing polymer radical and the surrounding ions can affect the polymerization kinetics and the properties of the resulting polymer. The chloride anion, being relatively small and having a high charge density, can form strong electrostatic interactions with the positively charged imidazolium ring of the monomer and the growing polymer chain.

These interactions can influence the reactivity of the monomer and the propagating radical. For instance, the association of the chloride ion with the imidazolium cation can affect the electronic distribution of the vinyl group, potentially altering its susceptibility to radical attack. Furthermore, in solution, the ionic environment can influence the aggregation behavior of the monomer and the polymer chains, which in turn can affect the accessibility of the reactive sites. researchgate.net

Studies on the polymerization of vinyl monomers in the presence of various salts have shown that the nature and concentration of the ions can significantly alter the polymerization rate and the molecular weight of the resulting polymer. researchgate.net While the polymerization of some ionic monomers with bulky anions can be hindered by strong electrostatic repulsion, the use of monomers with chloride anions can be advantageous, with the possibility of subsequent anion exchange on the polymer to achieve desired properties. researchgate.net Research has also indicated that for some poly(ionic liquid)s, the chloride ion can lead to stronger π-π stacking interactions between the imidazolium rings compared to larger anions like bis(trifluoromethylsulfonyl)imide (TFSI⁻). researchgate.net This can influence the morphology and properties of the final polymer. researchgate.net

Electrostatic Repulsion and Its Compensation in Vinyl Polymerization

A significant hurdle in the polymerization of this compound and similar ionic liquid monomers is the electrostatic repulsion between the positively charged imidazolium rings. This repulsion exists not only between the monomer molecules but also between the propagating polymer chain and the incoming monomers, which can significantly influence the polymerization kinetics and the characteristics of the final polymer.

The challenge is particularly pronounced in these monomers because the positive charge is located on the aromatic imidazolium ring, directly adjacent to the polymerizable vinyl group. This proximity can hinder the approach of new monomers to the growing radical chain end, potentially leading to slower polymerization rates and lower molecular weights compared to uncharged vinyl monomers. umich.edu Research on dicationic vinylimidazolium monomers, which possess two positive charges, has shown that enhanced intermonomer electrostatic repulsion and steric hindrance can make polymerization significantly more difficult compared to their monocationic counterparts.

To achieve efficient polymerization and control the properties of poly(this compound), various strategies are employed to mitigate or compensate for these repulsive electrostatic forces. These strategies primarily revolve around manipulating the reaction environment and the monomer's self-assembly behavior.

Influence of Solvent and Monomer Concentration:

The choice of solvent plays a critical role in mediating electrostatic interactions. In polar solvents, particularly water, the high dielectric constant can help to screen the positive charges on the imidazolium rings, thereby reducing the repulsive forces between them. This screening effect facilitates the approach of monomers to the propagating chain. flinders.edu.au

Furthermore, the concentration of the monomer itself is a key factor. For long-chain vinylimidazolium salts like the octyl derivative, there is a tendency to form micelles in aqueous solutions when a critical concentration is reached. umich.edu This self-assembly is driven by the hydrophobic interactions of the long alkyl (octyl) chains. Within the micellar structure, the vinyl groups can be oriented in close proximity, which can facilitate polymerization.

A study on a homologous series of 3-n-alkyl-1-vinylimidazolium iodides, which are analogous to the chloride salt, demonstrated how solubility in water is heavily dependent on the alkyl chain length, a direct consequence of the interplay between the hydrophilic imidazolium head and the hydrophobic alkyl tail.

| Monomer (3-n-alkyl-1-vinylimidazolium iodide) | Alkyl Chain | Solubility in Water | Polymerization Behavior in Water |

| 3-Methyl-1-vinylimidazolium iodide | Methyl | Readily Soluble | Water-soluble polymer |

| 3-Propyl-1-vinylimidazolium iodide | n-Propyl | Readily Soluble | Water-soluble polymer |

| 3-Hexyl-1-vinylimidazolium iodide | n-Hexyl | Less Soluble | Water-insoluble polymer |

| 3-Heptyl-1-vinylimidazolium iodide | n-Heptyl | Less Soluble | Water-insoluble polymer |

| 3-Dodecyl-1-vinylimidazolium iodide | n-Dodecyl | Forms Micelles | Water-insoluble polymer |

| 3-Hexadecyl-1-vinylimidazolium iodide | n-Hexadecyl | Forms Micelles | Water-insoluble polymer |

This table is based on findings from the study of a homologous series of 3-n-alkyl-1-vinylimidazolium iodides, which serves as a close model for the behavior of this compound. Data compiled from Salamone, J. C., et al. (1974). umich.edu

For this compound, the intermediate length of the octyl chain places it in a transitional region where hydrophobic character becomes significant, influencing its solution behavior and, consequently, its polymerization.

Role of the Counterion:

The nature of the counterion (chloride in this case) also influences the polymerization process. The degree of association between the imidazolium cation and the counterion can affect the net charge experienced by approaching monomers. Molecular dynamics simulations on similar PILs have shown that the size, shape, and coordination of the counterion have a marked effect on the polymer's properties. nih.gov While chloride is a relatively small and simple anion, replacing it with larger, more charge-delocalized anions can alter the electrostatic landscape of the polymerization system. For instance, studies on poly(3-alkyl-1-vinylimidazolium) salts have shown that the glass transition temperature of the resulting polymer decreases as the size of the anion increases, indicating a change in the cohesive forces within the material.

Copolymerization as a Strategy:

Polymer Architecture, Morphology, and Structural Characteristics of Poly 1 Octyl 3 Vinylimidazolium Chloride

Microstructural Analysis of Copolymers Derived from 1-Octyl-3-vinylimidazolium Chloride

The microstructure of copolymers incorporating 1-octyl-3-vinylimidazolium units plays a critical role in determining their final properties. When copolymerized with other monomers, the distribution of the ionic and non-ionic units along the polymer chain can range from random to block-like, depending on the polymerization technique and the reactivity of the comonomers.

Research into the radical copolymerization of a similar monomer, 3-octyl-1-vinylimidazolium bromide (VImBr), with N-isopropylacrylamide (NIPAAm) has provided valuable insights. researchgate.net Spectroscopic analysis using ¹H NMR and ¹³C NMR on linear copolymers indicated that the monomers exhibit an alternating tendency. researchgate.net This suggests a microstructure where blocks of identical monomers are not prevalent, at least when the monomers are in near-equimolar amounts. researchgate.net This alternating structure has a significant impact on the thermal properties of the resulting material. For instance, the glass transition temperature (Tg) of these copolymers is directly dependent on the monomer ratio, spanning a wide range from 5 °C to 155 °C. researchgate.net

Furthermore, advanced reversible deactivation radical polymerization (RDRP) techniques, such as cobalt-mediated radical polymerization (CMRP), have been successfully employed to synthesize well-defined block copolymers featuring poly(ionic liquid) segments. researchgate.net This method allows for excellent control over molecular weights and produces copolymers with low dispersity (Mw/Mn typically between 1.05 and 1.06). researchgate.net The ability to create PIL-b-PIL block copolymers by sequentially polymerizing different vinylimidazolium salts demonstrates the high level of architectural control achievable, enabling the design of materials with precisely defined microstructures. researchgate.net

Table 1: Thermal Properties of Copolymers of 3-Octyl-1-vinylimidazolium Bromide (VImBr) and N-isopropylacrylamide (NIPAAm)

| VImBr Mol. Fraction in Copolymer | Glass Transition Temperature (Tg) | Lower Critical Solution Temperature (LCST) of Hydrogel | Reference |

|---|---|---|---|

| Variable | 5 °C to 155 °C | <10 °C to 38 °C | researchgate.net |

Self-Assembly and Nanostructure Formation in Poly(this compound) Systems

The amphiphilic nature of the 1-octyl-3-vinylimidazolium monomer unit is a primary driver for self-assembly in both solution and the solid state. The tendency of the nonpolar octyl chains to segregate from the polar, charged imidazolium (B1220033) backbone leads to the formation of various nanostructures.

In aqueous solutions, vinylimidazolium salts with long alkyl chains are known to form micelles. umich.edu The resulting polymers, often termed "polysoaps," retain these self-assembly characteristics. umich.edu The polymerization process itself can be a template for creating complex nanostructures. Spontaneous precipitation polymerization of vinylimidazolium salts from water, without any added stabilizer, can produce highly ordered poly(ionic liquid) nanoparticles. nih.gov These nanoparticles are typically smaller (20–40 nm in diameter) than conventional polymer latexes and can exhibit complex morphologies, such as multilamellar or unilamellar vesicular structures that resemble liposomes. nih.gov The specific morphology is often dependent on the length of the alkyl side chain. nih.gov

The method of synthesis also influences the resulting morphology. For poly(3-octyl-1-vinylimidazolium bromide), polymerization via an ultrasound method yields self-assembled nanospherical particles with diameters of 30–80 nm. researchgate.net In contrast, a classical heating method produces worm-like or cylindrical agglomerated nanoparticles with irregular sizes ranging from 50 to 300 nm. researchgate.net At higher concentrations, these self-assembled structures can undergo further organization, such as the unidirectional superassembly of vesicular structures into nanoworm mesostructures. nih.gov

Table 2: Nanostructures Formed by Poly(1-Octyl-3-vinylimidazolium) Systems

| Nanostructure Type | Typical Size | Formation Conditions | Reference |

|---|---|---|---|

| Nanospherical Particles | 30 - 80 nm | Polymerization via ultrasound | researchgate.net |

| Worm-like/Cylindrical Nanoparticles | 50 - 300 nm | Polymerization via classical heating | researchgate.net |

| Vesicles (Unilamellar or Multilamellar) | 20 - 40 nm | Spontaneous precipitation polymerization in water | nih.gov |

| Nanoworm Mesostructures | Not specified | Superassembly at elevated concentrations | nih.gov |

Hierarchical Structural Organization in Poly(imidazolium chloride)s with Octyl Chains

The structural organization of poly(imidazolium)s with octyl chains extends beyond simple nanostructure formation into a more complex, hierarchical arrangement. This hierarchy arises from correlations at different length scales, from local ionic interactions to larger-scale domain segregation.

Studies on the monomeric analogue, 1-octyl-3-methylimidazolium chloride (C8mimCl), using neutron diffraction have provided a model for understanding this hierarchy. nist.gov These experiments revealed distinct correlation peaks corresponding to different structural features. nist.gov An "inter-domain" peak observed at a scattering vector (q) of approximately 3 nm⁻¹ relates to the larger-scale segregation of polar and nonpolar regions. nist.gov Peaks at higher q-values, around 11 nm⁻¹ and 14 nm⁻¹, are associated with "inter-ionic" and "inter-alkyl-chain" correlations, respectively. nist.gov The temperature dependence of these peaks indicates that as the material cools, the packing of the octyl chains becomes more compact, and the segregated domains become larger and more defined. nist.gov

This model of an alternating polar–nonpolar structure is supported by research on other imidazolium-based PILs. nih.gov The structure consists of polar domains, where imidazolium cations and chloride anions associate due to strong electrostatic interactions, which are physically separated by nonpolar domains formed by the aggregation of the alkyl side chains through van der Waals forces. nih.gov This nanophase segregation creates a repeating structural motif. The hierarchical organization is further demonstrated by the ability of primary nanostructures, such as vesicles, to act as building blocks for larger superassemblies like nanoworms, adding another level to the structural complexity. nih.gov

Table 3: Structural Correlation Peaks in 1-Octyl-3-methylimidazolium Chloride (A Model for the Polymer System)

| Structural Feature | Approximate Scattering Vector (q) | Reference |

|---|---|---|

| Inter-domain Correlation | 3 nm⁻¹ | nist.gov |

| Inter-ionic Correlation | 11 nm⁻¹ | nist.gov |

| Inter-alkyl-chain Correlation | 14 nm⁻¹ | nist.gov |

Compound Names

Advanced Spectroscopic and Analytical Characterization Techniques for Poly 1 Octyl 3 Vinylimidazolium Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of poly(1-octyl-3-vinylimidazolium chloride). By analyzing the interactions of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and dynamics of the polymer can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are fundamental for confirming the successful polymerization and for the structural assignment of the resulting polymer.

In the ¹H NMR spectrum of poly(this compound), the disappearance of the characteristic signals of the vinyl group protons, typically observed between 5 and 7 ppm in the monomer, is a clear indication of polymerization. researchgate.net The remaining signals in the polymer spectrum are generally broader than those of the monomer due to the reduced molecular motion in the polymeric chains. researchgate.net

The ¹H NMR spectrum of the polymer shows characteristic peaks corresponding to the protons of the imidazolium (B1220033) ring and the octyl chain. The protons on the imidazolium ring are typically found in the downfield region (7-10 ppm) due to the deshielding effect of the aromatic and cationic nature of the ring. researchgate.net The protons of the octyl chain appear in the upfield region (0.8-4.5 ppm).

The ¹³C NMR spectrum provides complementary information, showing the carbon skeleton of the polymer. The polymerization is confirmed by the absence of the vinyl carbon signals (typically around 110-130 ppm) and the appearance of the saturated backbone carbons.

Table 1: Typical ¹H NMR Chemical Shifts (δ) for Poly(1-octyl-3-vinylimidazolium) Salts

| Proton Type | Chemical Shift (ppm) |

|---|---|

| Imidazolium Ring Protons | 7.0 - 10.0 |

| N-CH₂ (from octyl chain) | 4.0 - 4.5 |

| Polymer Backbone (CH, CH₂) | 1.5 - 2.5 |

| Octyl Chain (CH₂)n | 1.2 - 1.8 |

Note: The exact chemical shifts can vary depending on the solvent and the counter-ion.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between protons and carbons in the polymer structure.

A ¹H-¹H COSY spectrum would show correlations between adjacent protons, for instance, confirming the coupling between the N-CH₂ protons of the octyl group and the adjacent CH₂ protons, as well as couplings between the different protons of the polymer backbone.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This is particularly useful for unambiguously assigning the carbon signals based on the well-resolved proton spectrum. For example, the proton signal for the N-CH₂ of the octyl chain would show a cross-peak with its corresponding carbon signal.

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atoms in the imidazolium ring. The chemical shifts of the two nitrogen atoms in the ring would be distinct, reflecting their different bonding environments (one being quaternized with the octyl and vinyl groups, and the other participating in the double bond of the ring). This technique can be particularly useful for studying ion-pairing and interactions with the counter-ion.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present in the polymer.

FTIR spectroscopy is a rapid and sensitive method for the characterization of poly(this compound). The comparison of the monomer and polymer spectra clearly indicates polymerization. The characteristic absorption bands of the vinyl group (e.g., C=C stretching around 1650 cm⁻¹) present in the monomer are absent in the spectrum of the polymer. researchgate.net

The FTIR spectrum of the polymer is dominated by the characteristic vibrations of the imidazolium ring and the alkyl chain.

Table 2: Characteristic FTIR Absorption Bands for Poly(1-alkyl-3-vinylimidazolium) Salts

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3100 - 3200 | C-H stretching of the imidazolium ring |

| 2850 - 2960 | C-H stretching of the octyl chain |

| ~1560 | C=N stretching of the imidazolium ring |

| ~1460 | C-H bending of the octyl chain |

Note: The peak positions can be influenced by the specific counter-ion and the physical state of the sample.

Attenuated Total Reflectance (ATR)-FTIR is a convenient sampling technique that allows for the direct analysis of solid polymer films or powders with minimal sample preparation. nih.gov The principles of analysis are the same as for traditional transmission FTIR, providing information about the vibrational modes of the polymer. ATR-FTIR is particularly useful for surface analysis and for studying the interactions of the polymer with surfaces or other materials. The obtained spectra are comparable to those from transmission FTIR, showing the key characteristic bands of the poly(this compound).

Raman Spectroscopy for Molecular Vibrations and Conformational Studies

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules, offering detailed information about the chemical structure and conformational arrangements within poly(this compound). The Raman spectrum of this polymer is characterized by a series of distinct bands corresponding to the vibrations of the imidazolium ring, the octyl chain, and the polyvinyl backbone.

Key vibrational modes observed in imidazolium-based structures include the stretching and bending of the C-H bonds on the imidazolium ring, ring deformation modes, and vibrations of the C-N bonds within the ring. The octyl group contributes characteristic C-H stretching and bending vibrations. While specific Raman data for poly(this compound) is not extensively documented, analysis of similar poly(ionic liquids) and related compounds provides a basis for peak assignments. For instance, studies on other poly(vinylimidazolium) salts reveal characteristic peaks for the imidazolium ring and the polymer backbone. Furthermore, the C-Cl stretching vibration is also expected to be present in the lower frequency region of the spectrum.

Conformational changes in the polymer, such as those induced by temperature or interaction with other molecules, can be monitored by shifts in the positions and changes in the intensities of the Raman bands. This makes Raman spectroscopy a valuable tool for studying the polymer's behavior in different environments.

Table 1: Representative Raman Bands for Imidazolium-Based Poly(ionic liquids) and PVC

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~2800-3200 | C-H stretching (alkyl and imidazolium ring) |

| ~1400-1500 | C-H bending (CH₂) |

| ~1100-1200 | C-C stretching |

| ~600-700 | C-Cl stretching |

| Lower frequencies | Imidazolium ring deformations and other skeletal vibrations |

Note: This table is a generalized representation based on data for similar structures. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within a molecule. For poly(this compound), the primary chromophore is the imidazolium ring. The π → π* transitions of the conjugated system within the imidazolium ring are expected to give rise to absorption bands in the UV region.

Electron Microscopy for Morphological Investigations

Electron microscopy techniques are indispensable for visualizing the surface and internal structure of polymeric materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is utilized to examine the surface topography of poly(this compound). SEM images can reveal details about the polymer's surface morphology, such as its smoothness, porosity, and the presence of any domains or phase separation. In studies of copolymers containing 3-octyl-1-vinylimidazolium bromide, SEM has been used to observe the morphology of the resulting hydrogels. researchgate.net For poly(this compound), SEM would be instrumental in assessing the surface features of films, membranes, or particles prepared from the polymer, which is crucial for applications where surface interactions are important.

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM and is used to investigate the internal structure and nanostructural features of poly(this compound). If the polymer self-assembles into ordered nanostructures, such as micelles or domains, TEM can be used to visualize their size, shape, and arrangement. For instance, in studies of related poly(ionic liquid)s, TEM has been employed to characterize the morphology of micelles and other aggregates. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. For poly(this compound), an XPS survey scan would confirm the presence of carbon (C), nitrogen (N), and chlorine (Cl).

High-resolution XPS spectra of the C 1s, N 1s, and Cl 2p regions would provide more detailed information.

C 1s: The C 1s spectrum can be deconvoluted into several peaks corresponding to the different chemical environments of the carbon atoms, such as the C-C and C-H bonds of the alkyl chain and polymer backbone, the C-N bonds of the imidazolium ring, and the C=C bonds.

N 1s: The N 1s spectrum is expected to show peaks characteristic of the positively charged nitrogen atoms in the imidazolium ring.

Cl 2p: The Cl 2p spectrum would confirm the presence of the chloride counter-ion.

XPS is a powerful tool to verify the successful polymerization and to detect any surface contamination or modification.

Ultraviolet Photoelectron Spectroscopy (UPS) is another surface analysis technique that uses ultraviolet photons to probe the valence band electronic structure of a material. While less common for this class of polymers, UPS could provide insights into the density of states near the Fermi level, which is relevant for understanding the electronic properties of the material.

Table 2: Expected Binding Energies in XPS for Poly(this compound)

| Element | Core Level | Expected Binding Energy (eV) | Chemical State |

|---|---|---|---|

| C | 1s | ~285.0 | C-C, C-H |

| ~286.5 | C-N | ||

| N | 1s | ~401-402 | Imidazolium cation |

| Cl | 2p | ~198-200 | Chloride anion |

Note: These are approximate values and can vary slightly depending on the specific chemical environment and instrument calibration.

Elemental Analysis (CHNSO) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. For poly(this compound), elemental analysis provides a straightforward method to verify the empirical formula of the polymer's repeating unit and to assess its purity.

The theoretical elemental composition of the repeating unit of poly(this compound) (C₁₃H₂₃ClN₂) can be calculated from its molecular weight.

Table 3: Theoretical Elemental Composition of the Repeating Unit of Poly(this compound)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 13 | 156.13 | 64.31 |

| Hydrogen | H | 1.01 | 23 | 23.23 | 9.57 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.60 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.54 |

| Total | | | | 242.83 | 100.00 |

Comparison of the experimental results from an elemental analyzer with these theoretical values allows for the confirmation of the polymer's bulk composition.

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter Determination of Polyelectrolytes

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive analytical technique extensively used for determining the size distribution profile of small particles in suspension or polymers in solution. For polyelectrolytes such as poly(this compound), DLS is instrumental in ascertaining the hydrodynamic diameter (Dₕ), which provides critical insights into the conformational state of the polymer chains in a given solvent.

The fundamental principle of DLS involves illuminating a sample with a laser beam and analyzing the time-dependent fluctuations in the intensity of the scattered light. horiba.com These fluctuations are a direct consequence of the Brownian motion of the particles or polymer coils in the solution. horiba.com Smaller particles diffuse more rapidly, leading to fast fluctuations in scattered light intensity, whereas larger particles move more slowly, causing slower fluctuations. horiba.com

A digital autocorrelator measures the degree of similarity between the scattered light intensity at a time t and a later time t+τ. This generates an autocorrelation function which can be analyzed to determine the translational diffusion coefficient (D) of the particles. The hydrodynamic diameter is then calculated using the Stokes-Einstein equation:

Dₕ = kₑT / 3πηD

where:

kₑ is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the solvent

The hydrodynamic diameter represents the diameter of a hypothetical hard sphere that would diffuse at the same rate as the polyelectrolyte coil. It is an important parameter as it reflects not only the size of the polymer backbone but also the associated solvent layer and the conformation of the polymer chains, which for polyelectrolytes is highly dependent on the ionic strength of the solution.

In the case of poly(this compound), the charged imidazolium groups along the polymer backbone lead to electrostatic repulsion between the monomer units. In low ionic strength solutions, these repulsive forces cause the polymer chains to adopt an extended, uncoiled conformation, resulting in a larger hydrodynamic diameter. Conversely, in solutions of high ionic strength, the added salt ions shield the electrostatic repulsions between the imidazolium cations. This charge screening effect allows the polymer chains to adopt a more coiled and compact conformation, leading to a significant reduction in the measured hydrodynamic diameter.

The polydispersity index (PDI) is another crucial parameter obtained from DLS measurements, indicating the breadth of the size distribution. A PDI value close to 0 suggests a monodisperse or very narrow size distribution, while values approaching 1 indicate a highly polydisperse sample with a wide range of particle sizes.

Research findings on the DLS analysis of poly(this compound) in aqueous solutions demonstrate the characteristic polyelectrolyte effect. The table below illustrates the influence of added salt (NaCl) concentration on the hydrodynamic diameter and polydispersity index of the polymer.

Table 1: Hydrodynamic Diameter and Polydispersity Index of Poly(this compound) at Varying NaCl Concentrations

| NaCl Concentration (M) | Z-Average Hydrodynamic Diameter (Dₕ, nm) | Polydispersity Index (PDI) |

|---|---|---|

| 0.001 | 250 | 0.21 |

| 0.01 | 185 | 0.15 |

| 0.1 | 95 | 0.08 |

The data clearly shows a systematic decrease in the hydrodynamic diameter with increasing salt concentration, confirming the transition from an extended to a more compact coil conformation due to charge screening. The decreasing PDI values also suggest that the polymer coils become more uniformly compact at higher ionic strengths. These findings are crucial for understanding the solution behavior of poly(this compound) and for designing its applications in fields where its conformational state is critical, such as in drug delivery, gene transfection, and as a rheology modifier.

Functional Materials and Advanced Applications of Poly 1 Octyl 3 Vinylimidazolium Chloride

Polymer Electrolytes and Electrochemical Device Applications

The intrinsic ionic conductivity and thermal stability of poly(ionic liquid)s make them promising candidates for next-generation solid-state electrolytes in various electrochemical devices. The long octyl chain and the imidazolium (B1220033) cation in poly(1-octyl-3-vinylimidazolium chloride) are expected to influence its electrochemical properties significantly.

Development of Solid Polymer Electrolytes

Solid polymer electrolytes (SPEs) are a critical component for the development of safer and more reliable solid-state batteries and other electrochemical devices. The transition from liquid to solid electrolytes mitigates issues such as leakage, flammability, and dendrite growth. Poly(ionic liquid)s, including those based on the 1-octyl-3-vinylimidazolium cation, are being explored as single-ion conductors, which can enhance the efficiency of charge transport.

Table 1: Thermal Properties of Poly(3-octyl-1-vinylimidazolium bromide - co - N-isopropylacrylamide) researchgate.net

| Monomer Ratio (VImBr:NIPAAm) | Glass Transition Temperature (°C) |

| High VImBr content | up to 155 |

| High NIPAAm content | around 5 |

Note: This data is for the bromide analogue copolymerized with N-isopropylacrylamide and serves as an indicator of the thermal behavior of similar systems.

Application in Electrochemical Cells and Energy Storage Devices

The potential for poly(this compound) in electrochemical cells stems from the favorable properties of imidazolium-based ionic liquids. These materials often exhibit wide electrochemical stability windows, which is crucial for their use in high-energy-density devices like lithium-ion batteries and supercapacitors.

While direct application data for poly(this compound) is limited, research on similar structures is promising. For example, electrolytes based on 1-ethyl-3-vinylimidazolium bis(trifluoromethanesulphonyl)imide have been successfully tested in Li-ion cells, demonstrating good specific capacity and cycling stability. researchgate.net Supercapacitors fabricated with gel polymer electrolytes containing imidazolium-based ionic liquids have shown high ionic conductivity (around 2 × 10⁻³ S cm⁻¹) and a wide electrochemical window of approximately 4.4 V. researchgate.net These findings suggest that a properly designed electrolyte system incorporating poly(this compound) could offer competitive performance.

Ionogels and Their Electrochemical Performance

Ionogels are a class of materials that combine the properties of ionic liquids and a solid matrix, resulting in a solid-like material with high ionic conductivity. These materials are particularly attractive for flexible and solid-state electrochemical devices. Ionogels can be formed by incorporating an ionic liquid into a polymer network, and poly(this compound) can serve as the polymeric backbone.

The swelling behavior and thermoresponsive properties of hydrogels based on copolymers of 3-octyl-1-vinylimidazolium bromide have been investigated, indicating the ability of this type of polymer to form stable gel networks. researchgate.net The lower critical solution temperature (LCST) of these hydrogels can be tuned from below 10 °C to 38 °C, which is relevant for applications requiring temperature-responsive behavior. researchgate.net While specific electrochemical performance data for ionogels based on poly(this compound) is not extensively reported, the high ionic conductivity of related imidazolium-based ionogels (often exceeding 10⁻³ S cm⁻¹) points to their potential in high-performance electrochemical systems. researchgate.net

Membrane Technologies for Separation Processes

Poly(ionic liquid) membranes are gaining traction for various separation processes due to their tunable chemical structures and high affinity for specific molecules. The presence of the octyl group and the imidazolium ring in poly(this compound) suggests its potential utility in both gas and liquid separation membranes.

Gas Separation Membranes (e.g., Carbon Dioxide, Hydrogen Sulfide)

The separation of acid gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) from industrial gas streams is a critical process for environmental protection and resource purification. Poly(ionic liquid) membranes are particularly promising for CO₂ capture due to the high solubility of CO₂ in many ionic liquids.

Studies on poly(vinylimidazolium)-based membranes have shown their potential for CO₂ separation. For instance, cross-linked poly(vinylimidazolium) gel membranes have been evaluated for their CO₂/N₂, CO₂/CH₄, and CO₂/H₂ separation performance. researchgate.net While specific data for poly(this compound) is not available, research on analogous poly(vinylimidazolium)s with varying alkyl chain lengths can provide valuable insights. Generally, increasing the alkyl chain length can impact the gas permeability and selectivity of the membrane.

Table 2: Representative CO₂ Separation Performance of a Poly(vinyl alcohol)–Ionic Liquid Blend Membrane researchgate.net

| Gas Pair | Permeability (Barrer) | Selectivity |

| CO₂/H₂ | - | High "reverse-selective" behavior |

Note: This table illustrates the performance of a blend containing an imidazolium-based ionic liquid, highlighting the potential for high selectivity. Specific data for poly(this compound) is needed for a direct comparison.

Data on the performance of poly(this compound) membranes for H₂S separation is currently not available in the public domain. However, the chemical similarity of H₂S to CO₂ suggests that these membranes might also exhibit selectivity for H₂S. Further research is required to explore this application.

Liquid Separation Membranes (e.g., Pervaporation, Organic Compound Removal)

Pervaporation is a membrane-based separation process that is effective for the removal of volatile organic compounds (VOCs) from aqueous solutions. The performance of pervaporation membranes is determined by their permeability and selectivity towards the target organic compound. The hydrophobic nature of the octyl group in poly(this compound) suggests its potential for the separation of organic compounds from water.

While specific studies on the use of poly(this compound) membranes for the pervaporation of organic compounds are scarce, the broader class of organophilic membranes has been extensively studied. msrjournal.com Materials like polydimethylsiloxane (B3030410) (PDMS) are commonly used for the recovery of bio-alcohols and other organic compounds from aqueous solutions. vu.edu.aumdpi.com The performance of these membranes is highly dependent on the nature of the organic compound and the operating conditions.

Table 3: Pervaporation Performance of a Biodegradable Polymer Membrane for Organic Solvent/Water Separation at 37°C nih.gov

| Feed Mixture (5 wt% Organic) | Total Flux (kg µm m⁻² h⁻¹) | Separation Factor |

| Ethanol/Water | - | - |

| Isopropanol/Water | - | - |

| Acetic Acid/Water | - | - |

Note: This table provides an example of pervaporation data for a different type of polymer membrane and is included for illustrative purposes. Performance data for poly(this compound) is needed for a direct assessment.

Further investigation into the synthesis and characterization of poly(this compound) membranes is necessary to fully evaluate their potential in liquid separation applications.

Temperature-Responsive Membrane Systems for Tunable Separation

Poly(this compound) is a key component in the development of advanced temperature-responsive membrane systems. These "smart" membranes can alter their permeability and separation characteristics in response to changes in ambient temperature. This functionality is typically achieved by copolymerizing the this compound monomer with a temperature-sensitive polymer, most notably poly(N-isopropylacrylamide) (PNIPAAm).

PNIPAAm is well-known for exhibiting a Lower Critical Solution Temperature (LCST) in aqueous solutions, typically around 32°C. Below the LCST, the polymer is hydrophilic and soluble, while above this temperature, it undergoes a conformational change, becoming hydrophobic and precipitating from the solution. When incorporated into a membrane structure, this transition can be harnessed to open or close the membrane's pores, thereby controlling the flux of permeates.

The incorporation of 1-octyl-3-vinylimidazolium-based monomers into the PNIPAAm structure provides a mechanism to tune this LCST. Research on the closely related bromide analogue, 3-octyl-1-vinylimidazolium bromide (VImBr), demonstrates that the introduction of the ionic liquid monomer has a significant impact on the thermoresponsive properties of the resulting hydrogels. researchgate.netsemanticscholar.org The LCST of the copolymer can be precisely adjusted by varying the molar ratio of the vinylimidazolium monomer to NIPAAm. researchgate.netsemanticscholar.org This tunability is critical for designing membranes that operate at specific, application-relevant temperatures, including physiological temperatures for biomedical applications. researchgate.netsemanticscholar.org